N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the oxadiazole intermediate with furan-2-carboxylic acid using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide: This compound shares the furan-2-carboxamide structure but differs in the presence of a piperidine ring instead of an oxadiazole ring.
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide: This compound features a spirocyclic structure and a different arrangement of functional groups.
Uniqueness
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a furan ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H8FN3O3 |
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Molecular Weight |
273.22 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8FN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
SNMUIVPWNMPKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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